molecular formula C14H19NO3 B3110161 Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate CAS No. 1785367-12-5

Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate

Cat. No.: B3110161
CAS No.: 1785367-12-5
M. Wt: 249.3 g/mol
InChI Key: NLAUJJUTPTUEAA-UHFFFAOYSA-N
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Description

tert-Butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is a carbamate-protected indane derivative featuring a hydroxy group at the 7-position of the indenyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes . This compound is likely used as an intermediate in pharmaceutical synthesis, particularly in the development of ligands for biological targets such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase .

Properties

IUPAC Name

tert-butyl N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-8-7-9-5-4-6-11(16)12(9)10/h4-6,10,16H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAUJJUTPTUEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate involves several steps. One common method includes the reaction of 7-hydroxy-2,3-dihydro-1H-indene with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate has shown promise as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

Case Study: Anti-cancer Activity
Research indicates that derivatives of indene compounds exhibit anti-cancer properties. This compound could be evaluated for its ability to inhibit tumor growth or induce apoptosis in cancer cells. In vitro studies are needed to assess its efficacy against specific cancer cell lines.

Biochemical Research

The compound's unique structure allows for exploration in biochemical pathways. It may serve as a substrate or inhibitor in enzymatic reactions.

Example: Enzyme Inhibition
Preliminary studies suggest that carbamate derivatives can act as enzyme inhibitors. This compound could be tested against enzymes like acetylcholinesterase or other relevant targets to evaluate its inhibitory potential.

Synthetic Chemistry

This compound can be utilized as an intermediate in organic synthesis. Its carbamate functionality is valuable for creating more complex molecules.

Application: Synthesis of Novel Compounds
Researchers can employ this compound to synthesize new derivatives with modified biological activity or improved pharmacokinetic properties. The versatility of the tert-butyl group allows for further functionalization.

Mechanism of Action

The mechanism of action of tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Halogenated Derivatives : Bromo- and fluoro-substituted analogs (e.g., 5-bromo-6-fluoro) exhibit higher molecular weights and are commonly used to modulate steric and electronic properties in ligand-receptor interactions . The 7-bromo derivative (CAS 1311994-14-5) shares structural similarity with the target compound but replaces the hydroxy group with bromine, altering reactivity and lipophilicity .
  • Hydroxy Derivatives : The 3-hydroxy analog (CAS 1086378-71-3) demonstrates reduced molecular weight (249.31 vs. ~312 for brominated analogs) and enhanced polarity, which may improve aqueous solubility . The 7-hydroxy variant is expected to exhibit similar trends, though positional isomerism could influence hydrogen-bonding interactions.

Synthetic Utility: Brominated derivatives (e.g., 4-bromo, 5-bromo) are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . Amino-substituted analogs (e.g., (1S,2S)-2-amino) serve as chiral intermediates in asymmetric synthesis, particularly for bioactive molecules targeting neurological disorders .

Stability and Storage :

  • Brominated compounds require storage under dry, inert conditions to prevent decomposition, while hydroxy-substituted analogs may necessitate protection from moisture and light to avoid oxidation .

Biological Activity

Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, with the CAS number 403860-45-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse sources.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.3056 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)N[C@H]1C@@HCc2c1cccc2

Biological Activity

This compound exhibits various biological activities that are significant in pharmacological research.

Anticancer Activity

Research indicates that compounds similar to this compound may inhibit carcinogenesis. For instance, studies have shown that derivatives of indene structures can reduce tumor incidence in animal models exposed to chemical carcinogens such as benzo[a]pyrene. The mechanism involves modulation of metabolic pathways associated with cancer development .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar indene frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Inhibitory Activity

A study focused on the synthesis of indene derivatives, including this compound, reported significant inhibitory activity against chemical-induced neoplasia in mice. The study highlighted that the compound's hydroxyl group plays a crucial role in its bioactivity .

CompoundTumor Incidence (%)Tumors per Mouse
Control803.5
Tert-butyl Carbamate301.0

Case Study 2: Pharmacokinetics and Metabolism

Another research article investigated the pharmacokinetic properties of related compounds. It was found that the stability of these compounds in biological fluids is crucial for their effectiveness. The half-life and clearance rates were measured to understand their bioavailability better .

ParameterValue
Half-life (h)5.07
Intrinsic clearance (μL/min/mg)4.61

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves carbamate protection of a hydroxyl-indane precursor. For example:

Stepwise Protection : React 7-hydroxy-2,3-dihydro-1H-inden-1-amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, using a base like triethylamine to facilitate Boc group introduction .

Intermediate Isolation : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterization : Confirm intermediates via 1H NMR^1 \text{H NMR} (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS to verify molecular ion peaks .

Basic: Which analytical techniques are critical for confirming structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry (e.g., indene ring protons at δ 2.5–3.5 ppm, hydroxyl proton at δ 5.0–6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for exact mass verification (e.g., expected [M+H]+^+ at m/z 264.3) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities (e.g., de-Boc byproducts) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store at 2–8°C under inert atmosphere (argon) to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents .
  • Spill Management : Absorb spills with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can enantiomeric purity be ensured during synthesis, particularly for chiral derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol to separate (R)- and (S)-enantiomers .
  • Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like hydroxylation or amination to favor desired stereoisomers .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization .

Advanced: What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Process data with SHELXS for phase determination and SHELXL for refinement .
  • Validation : Check R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis to confirm hydrogen bonding (e.g., O–H···O interactions) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to enhance Boc group activation .
  • Catalyst Optimization : Evaluate bases (e.g., DMAP vs. triethylamine) for improved reaction kinetics.
  • Scale-Up Considerations : Use continuous flow reactors to maintain temperature control and reduce side reactions (e.g., epimerization) .

Advanced: What computational tools predict physicochemical properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solubility in water/organic solvent mixtures using GROMACS to guide crystallization strategies .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability and metabolic stability .

Advanced: How does the compound degrade under stress conditions, and what degradation products form?

Methodological Answer:

  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions .
  • LC-MS/MS Analysis : Identify degradation products (e.g., tert-butyl alcohol via Boc cleavage) using a Q-TOF mass spectrometer .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate
Reactant of Route 2
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Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.